molecular formula C10H11NO3 B170257 Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate CAS No. 121591-81-9

Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate

Cat. No.: B170257
CAS No.: 121591-81-9
M. Wt: 193.2 g/mol
InChI Key: KKPLKAYMSAGGCN-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl acrylate in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-3-2-4-8-9(7)11-5-6-14-8/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPLKAYMSAGGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559549
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121591-81-9
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Boron trifluoride diethyl etherate (7.10 mmol) is added dropwise to a mixture of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-5-carboxylic acid methyl ester (3.38 mmol) in THF (10 mL) to keep the temperature below 5° C. After 20 min sodium borohydride (7.10 mmol) is added and the mixture is stirred at 5° C. for 90 min. EtOAc (6.0 mL) and aq. HCl (1.0 M, 6.0 mL) are added dropwise. The mixture is made basic by addition of aq. Na2CO3 solution, the layers are separated and the aq. layer is extracted with EtOAc. The combined organic layers are dried over MgSO4 and concentrated in vacuo to give a crude product which is purified by FC (heptane to heptane/EtOAc 3/7). LC-MS: tR=0.90 min; [M+CH3CN+H]+=235.3.
Quantity
7.1 mmol
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reactant
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3.38 mmol
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10 mL
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7.1 mmol
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0 (± 1) mol
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6 mL
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6 mL
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Synthesis routes and methods II

Procedure details

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